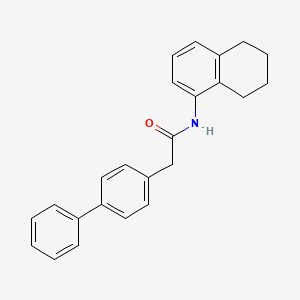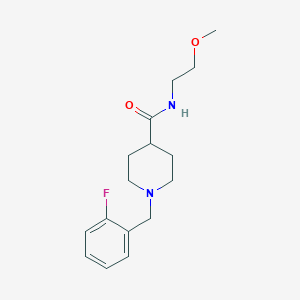![molecular formula C10H13ClN2O3 B5137508 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol](/img/structure/B5137508.png)
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has a unique structure that makes it useful for a variety of purposes, including as a tool for studying biological processes and as a potential therapeutic agent. In
科学研究应用
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol has been used in a variety of scientific research applications. One area of interest is in the study of protein-protein interactions. This molecule has been shown to bind to certain proteins and disrupt their interactions, which can provide valuable insights into the function of these proteins.
Another area of research involves the use of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol as a potential therapeutic agent. This molecule has been shown to have anti-inflammatory properties and may be useful in the treatment of diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol is not fully understood. However, it is thought to work by binding to specific proteins and disrupting their function. This can lead to changes in cellular processes and ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol has been shown to have a variety of biochemical and physiological effects. One of its most notable effects is its ability to inhibit the activity of certain enzymes involved in inflammation. This can lead to a reduction in inflammation and may be useful in the treatment of diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol in lab experiments is its ability to selectively bind to certain proteins. This can provide valuable insights into the function of these proteins and their interactions with other molecules.
However, there are also limitations to using this molecule in lab experiments. One limitation is its potential toxicity, which can make it difficult to work with in certain settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
未来方向
There are several future directions for the study of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol. One area of interest is in the development of new therapeutic agents based on this molecule. Researchers are exploring ways to modify its structure to enhance its anti-inflammatory properties and reduce potential toxicity.
Another future direction is in the study of the molecular mechanisms underlying the observed effects of this molecule. Researchers are working to identify the specific proteins that it binds to and understand how these interactions lead to changes in cellular processes.
Overall, 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol is a promising molecule with a wide range of potential applications in scientific research. With continued study and development, it may provide valuable insights into the function of biological processes and lead to new treatments for a variety of diseases.
合成方法
The synthesis of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol can be achieved through a series of chemical reactions. One common method involves the reaction of 5-chloro-2-nitroaniline with butyraldehyde in the presence of a reducing agent such as sodium borohydride. This reaction produces 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol as the final product.
属性
IUPAC Name |
2-(5-chloro-2-nitroanilino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-2-8(6-14)12-9-5-7(11)3-4-10(9)13(15)16/h3-5,8,12,14H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWGUZDEFDAFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5137427.png)
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137432.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137436.png)
![1-(5-isobutyl-1H-pyrazol-3-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5137441.png)
![4-methoxybenzyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137445.png)
![2,2'-{1,4-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B5137453.png)

![2-(4-sec-butylphenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B5137469.png)

![2-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5137479.png)

![N-(3,4-dimethylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5137506.png)
![4-chloro-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5137520.png)
![3-methyl-1-[4-(3-methylbenzoyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5137527.png)